N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
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Overview
Description
N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is an organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a benzothiazole ring fused with a propanamide moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Amidation Reaction: The benzothiazole derivative is then reacted with 2-methylphenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Utilizing automated reactors for the cyclization step to ensure consistent quality and yield.
Efficient Amidation: Employing high-throughput techniques and optimized reaction conditions to maximize the efficiency of the amidation process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)butanamide
- N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)pentanamide
Uniqueness
- Structural Features : The presence of the 2-methylphenyl group and the specific positioning of the benzothiazole ring contribute to its unique properties.
- Biological Activity : Compared to similar compounds, it may exhibit distinct biological activities due to its unique structure.
Properties
Molecular Formula |
C17H16N2O2S |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
InChI |
InChI=1S/C17H16N2O2S/c1-12-6-2-3-7-13(12)18-16(20)10-11-19-14-8-4-5-9-15(14)22-17(19)21/h2-9H,10-11H2,1H3,(H,18,20) |
InChI Key |
SQARNCDZRRRHRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3SC2=O |
Origin of Product |
United States |
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